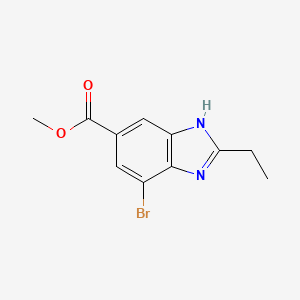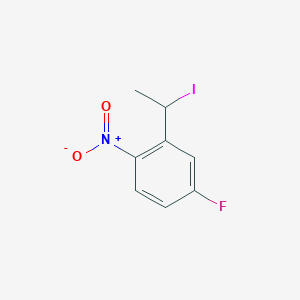
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is an organic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene typically involves the following steps:
Alkylation: The final step involves the alkylation of the nitro-iodo-fluorobenzene with an appropriate alkyl halide under basic conditions to introduce the 1-iodoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide for hydroxylation, sodium cyanide for cyanation, and primary amines for amination.
Major Products:
Oxidation: Formation of 4-Fluoro-2-(carboxyethyl)-1-nitrobenzene.
Reduction: Formation of 4-Fluoro-2-(1-iodoethyl)-1-aminobenzene.
Substitution: Formation of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, 4-Fluoro-2-(1-cyanoethyl)-1-nitrobenzene, and 4-Fluoro-2-(1-aminoethyl)-1-nitrobenzene.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution reactions, and the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparación Con Compuestos Similares
- 4-Fluoro-2-(1-bromoethyl)-1-nitrobenzene
- 4-Fluoro-2-(1-chloroethyl)-1-nitrobenzene
- 4-Fluoro-2-(1-methylethyl)-1-nitrobenzene
Comparison:
Reactivity: The presence of different halogens (iodine, bromine, chlorine) can influence the reactivity of the compound in substitution reactions. Iodine, being a larger atom, is more easily substituted compared to bromine and chlorine.
Electronic Effects: The fluorine atom’s strong electron-withdrawing effect can stabilize or destabilize intermediates in various reactions, affecting the overall reactivity and selectivity.
Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired final product.
Propiedades
Fórmula molecular |
C8H7FINO2 |
|---|---|
Peso molecular |
295.05 g/mol |
Nombre IUPAC |
4-fluoro-2-(1-iodoethyl)-1-nitrobenzene |
InChI |
InChI=1S/C8H7FINO2/c1-5(10)7-4-6(9)2-3-8(7)11(12)13/h2-5H,1H3 |
Clave InChI |
IRJJLTNADGQTBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)


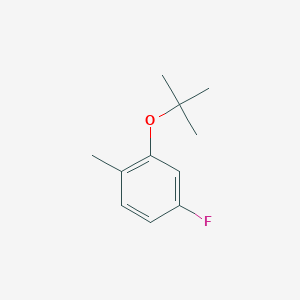
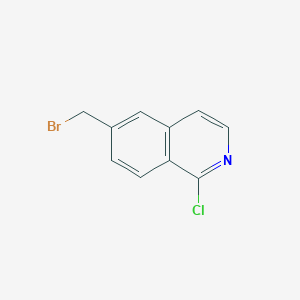
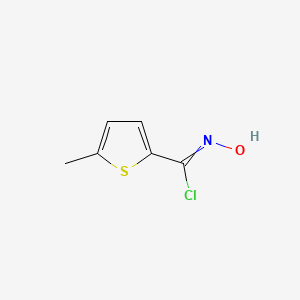
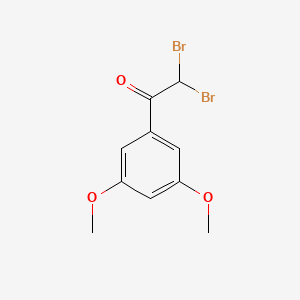
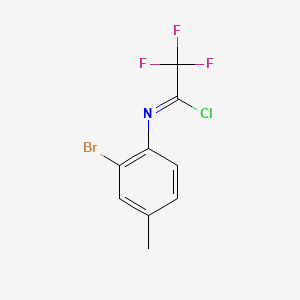
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
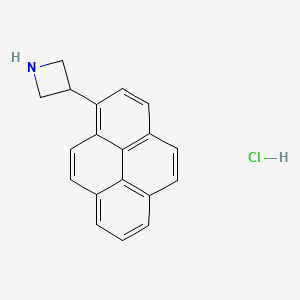

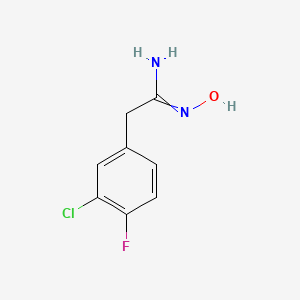
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
